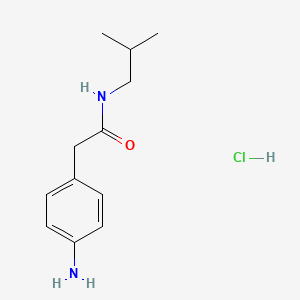
2-(4-Aminophenyl)-N-isobutylacetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)-N-isobutylacetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of an aminophenyl group and an isobutylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-N-isobutylacetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitroaniline and isobutylamine.
Reduction of Nitro Group: The nitro group in 4-nitroaniline is reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.
Acylation: The resulting 4-aminophenyl compound is then acylated with isobutyryl chloride in the presence of a base (e.g., triethylamine) to form 2-(4-Aminophenyl)-N-isobutylacetamide.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
2-(4-Aminophenyl)-N-isobutylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Nitrated, sulfonated, or halogenated aromatic compounds.
科学研究应用
2-(4-Aminophenyl)-N-isobutylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Aminophenyl)-N-isobutylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its potent antimicrobial and anticancer properties.
2-(4-Aminophenyl)ethylamine: Used in the chemical modification of biomolecules and materials.
Uniqueness
2-(4-Aminophenyl)-N-isobutylacetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an aminophenyl group and an isobutylacetamide moiety makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H19ClN2O |
|---|---|
分子量 |
242.74 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)-N-(2-methylpropyl)acetamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-9(2)8-14-12(15)7-10-3-5-11(13)6-4-10;/h3-6,9H,7-8,13H2,1-2H3,(H,14,15);1H |
InChI 键 |
CFBRMSHOFGXYKU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)CC1=CC=C(C=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



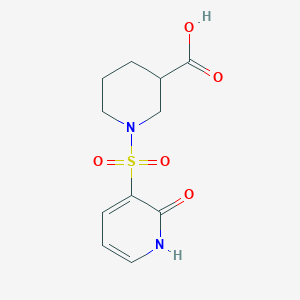
![(1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13004689.png)

![Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13004703.png)
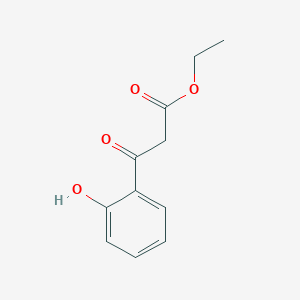
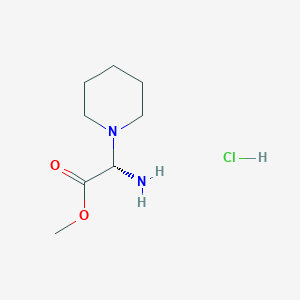
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004715.png)
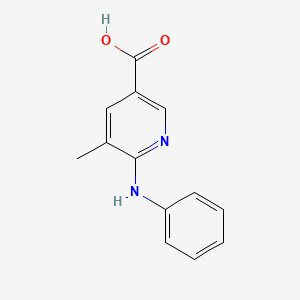

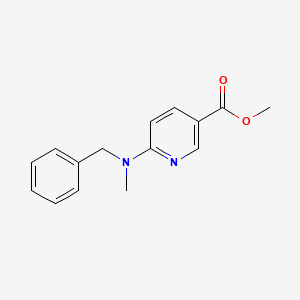
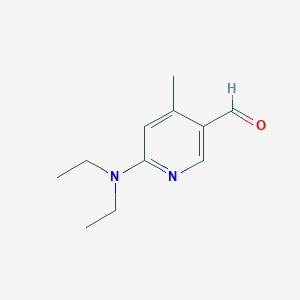

![potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate](/img/structure/B13004744.png)
